4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
CAS No.: 946350-91-0
Cat. No.: VC11961898
Molecular Formula: C23H30N2O4S
Molecular Weight: 430.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946350-91-0 |
|---|---|
| Molecular Formula | C23H30N2O4S |
| Molecular Weight | 430.6 g/mol |
| IUPAC Name | 4-butoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
| Standard InChI | InChI=1S/C23H30N2O4S/c1-3-5-15-29-21-12-9-19(10-13-21)23(26)24-20-11-8-18-7-6-14-25(22(18)17-20)30(27,28)16-4-2/h8-13,17H,3-7,14-16H2,1-2H3,(H,24,26) |
| Standard InChI Key | MJRYSOJCZWYFPG-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)CCC)C=C2 |
| Canonical SMILES | CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)CCC)C=C2 |
Introduction
4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic organic compound characterized by its unique molecular structure combining a butoxy group, a sulfonylated tetrahydroquinoline ring, and a benzamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities.
Synthesis Pathway
Although specific synthesis methods for this compound were not directly available in the provided data, it likely involves:
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Quinoline Derivation: Functionalization of a tetrahydroquinoline precursor with a propane sulfonyl group.
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Amide Formation: Coupling of the quinoline derivative with a butoxy-substituted benzoyl chloride or similar reagent.
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Purification: Crystallization or chromatographic techniques to ensure high purity.
Potential Applications
This compound's structural motifs suggest several potential applications:
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Pharmacological Activity:
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The benzamide group is often associated with anti-inflammatory or anticancer properties.
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Sulfonylated quinolines have been studied for antimicrobial and kinase inhibition activities.
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Drug Development:
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It may serve as a lead compound for developing therapies targeting specific enzymes or receptors.
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Biological Evaluation
While no direct studies on this compound were identified, related compounds with sulfonylated quinolines and benzamides have shown:
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Antimicrobial Activity: Effective against Gram-positive and Gram-negative bacteria.
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Anticancer Potential: Inhibition of cancer cell proliferation through kinase modulation.
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Toxicity Studies:
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Related derivatives exhibit low toxicity at therapeutic concentrations but require further in vivo validation.
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Comparative Analysis with Related Compounds
| Feature | 4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide | Related Benzamides |
|---|---|---|
| Lipophilicity | High (due to butoxy group) | Moderate |
| Pharmacological Targeting | Likely enzyme inhibitors | Variable |
| Antimicrobial Activity | Hypothetical | Proven in related studies |
| Toxicity | Unknown | Generally low |
Research Gaps and Future Directions
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Experimental Validation: Synthesis and biological evaluation are needed to confirm activity.
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Molecular Docking Studies: Computational modeling can predict binding affinity to biological targets.
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Toxicity Profiling: Comprehensive in vitro and in vivo studies are required.
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